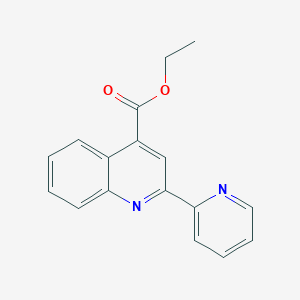

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate

Descripción

Propiedades

Número CAS |

5110-06-5 |

|---|---|

Fórmula molecular |

C17H14N2O2 |

Peso molecular |

278.30 g/mol |

Nombre IUPAC |

ethyl 2-pyridin-2-ylquinoline-4-carboxylate |

InChI |

InChI=1S/C17H14N2O2/c1-2-21-17(20)13-11-16(15-9-5-6-10-18-15)19-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3 |

Clave InChI |

IMPGWKLETQOFBI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |

Origen del producto |

United States |

Métodos De Preparación

Intermediate Synthesis via Isatin-Acetophenone Condensation

In a representative procedure, isatin (I ) reacts with 2-aminophenylacetophenone (V–VII ) under alkaline conditions (pH ~6) to yield quinoline-4-carboxylic acid intermediates (1–3 ). Acidic workup ensures precipitation of the carboxylic acid derivatives, though isolation purity varies with pH control. Challenges in direct esterification of 1–3 led to alternative strategies, such as converting the carboxylic acid to its ethyl ester using thionyl chloride (SOCl₂) in ethanol. This modification improved yields to 75–91% for intermediates 7–12 , avoiding byproducts like 4′-N-ethyl derivatives observed under Fischer esterification conditions.

Esterification and Hybridization

The esterified intermediates (7–12 ) undergo coupling with 4-aryl-2-chloropyrimidines (VIIa–d ) via aromatic nucleophilic substitution (Scheme 5 in). For example, hybrid 15a achieved 85% yield under optimized conditions (DMF, 80°C, 12 h), while 15d yielded 65% due to steric hindrance from bulkier substituents.

Nucleophilic Substitution Coupling

Aminolysis of Chloropyrimidines

Post-esterification, the quinoline-4-carboxylate core reacts with chloropyrimidine derivatives in a nucleophilic substitution step. This method, detailed in, employs polar aprotic solvents like dimethylformamide (DMF) to facilitate displacement of the chloride leaving group. For instance, coupling 7 with 4-(4-fluorophenyl)-2-chloropyrimidine (VIIb ) at 80°C for 8 hours yielded 89% of hybrid 14b .

Solvent and Temperature Optimization

Microwave-assisted synthesis was explored to reduce reaction times but resulted in side products, prompting reversion to conventional heating. Ethanol emerged as a superior solvent for final purification, enabling crystallization of hybrids like 13 and 18a–d with >95% purity.

Organometallic-Mediated Synthesis

Lithiation and Carbonyl Addition

A patent from discloses an alternative route using organolithium reagents. Treatment of 2-bromopyridine with n-butyllithium at −78°C generates a lithiated species, which reacts with 2-(4-methoxyphenyl)benzo[h]quinoline-4-carboxylate to form a ketone intermediate. Subsequent reduction with sodium borohydride yields the target alcohol, which is further hydrogenated to introduce a piperidine moiety (Scheme 4 in).

Challenges in Stereoselectivity

This method produces diastereomeric mixtures, necessitating chromatographic separation. For example, the final step involving platinum dioxide-catalyzed hydrogenation yielded a 3:1 ratio of diastereomers, with the major isomer isolated in 62% yield.

Catalytic Synthesis Using Functionalized Nanomaterials

Catalyst Reusability

The magnetic nanocatalyst demonstrated excellent recyclability over five cycles, with only a 6% drop in yield, attributed to partial sulfonic acid group leaching.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Pfitzinger Reaction | Isatin condensation, esterification | 65–91 | >95 | Multi-step, pH sensitivity |

| Nucleophilic Coupling | Chloropyrimidine aminolysis | 75–89 | 90–95 | Requires anhydrous conditions |

| Organometallic | Lithiation, hydrogenation | 62–68 | 85–90 | Diastereomer separation |

| Nanocatalytic | One-pot condensation, esterification | 82–94 | >95 | Limited scope for esters |

Spectral Characterization and Validation

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-(piridin-2-il)quinolina-4-carboxilato de etilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-4-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina, dando lugar a la formación de varios derivados sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen derivados del ácido quinolina-4-carboxílico, derivados de dihidroquinolina y varios compuestos de quinolina sustituidos.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate serves as a vital building block in organic synthesis, particularly in the development of more complex quinoline derivatives. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in research .

Biological Applications

The compound exhibits significant biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that it may interact with key enzymes involved in cancer metabolism, such as human lactate dehydrogenase A (hLDHA), which is crucial for cancer cell survival .

- Mechanism of Action : this compound may disrupt cellular processes by inhibiting specific enzymes or receptors, leading to antimicrobial or anticancer effects. Ongoing studies are investigating its interactions at the molecular level .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for drug development targeting inflammatory diseases .

- Drug Development : The compound's ability to modulate biological pathways positions it as a promising lead in the development of new therapeutic agents .

Industrial Applications

This compound is also utilized in industrial settings:

- Dyes and Pigments : Due to its chromophoric properties, this compound is employed in the synthesis of dyes and pigments, enhancing color stability and vibrancy in various applications .

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Potential to reduce inflammation |

Table 2: Synthetic Routes Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Pfitzinger Reaction | Ethanol reflux with ammonium acetate | 75 - 91 |

| Recrystallization | Purification from ethanol | Variable |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various strains of bacteria and fungi. Results demonstrated significant inhibition against Klebsiella pneumoniae and Candida albicans, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound effectively inhibited cell growth by targeting metabolic pathways involved in energy production. This suggests its potential role in cancer therapeutics aimed at hLDHA inhibition .

Mecanismo De Acción

El mecanismo de acción del 2-(piridin-2-il)quinolina-4-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo o modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas implicadas en la síntesis de la pared celular bacteriana, lo que lleva a efectos antimicrobianos . Además, su interacción con el ADN y el ARN puede dar lugar a actividad anticancerígena al interferir con la división y proliferación celular.

Comparación Con Compuestos Similares

Spectral and Structural Data

- IR Spectroscopy: A strong C=O stretch at ~1715 cm⁻¹ confirms the ester functionality, while NH stretches (3200–2700 cm⁻¹) indicate hydrogen bonding in derivatives with amino groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data (e.g., m/z 497.1967 for C₃₂H₂₄N₄O₂⁺) validates molecular composition .

- NMR : ¹³C NMR signals at δ ~165.9 ppm (ester carbonyl) and δ ~148.8 ppm (pyridinyl carbons) are characteristic .

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis routes, and properties:

Structural and Electronic Effects

- Pyridinyl vs. Phenyl : The pyridinyl group introduces nitrogen-mediated hydrogen bonding and π-π stacking, enhancing interactions with biological targets compared to phenyl .

- Halogen Substituents : Bromine (in 4-bromophenyl) increases molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility . Fluorine atoms (in 3,5-difluorophenyl) enhance electronegativity, boosting metabolic stability .

- Methoxy Groups : Trimethoxyphenyl derivatives exhibit rigid conformations due to steric hindrance, favoring crystallographic stability .

Actividad Biológica

Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with a pyridine substitution at the 2-position and an ethyl carboxylate group at the 4-position. This unique structure contributes to its biological properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Quinoline core with pyridine substitution | Antimicrobial, anticancer |

| Quinoline-4-carboxylic acid | Similar core without pyridine | Antimicrobial |

| 4-Hydroxyquinoline | Hydroxyl group addition | Antimicrobial |

| Quinolinyl-pyrazoles | Pyrazole addition | Significant pharmacological activities |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to specific enzymes, disrupting their function and leading to antimicrobial or anticancer effects.

- Interfere with DNA Synthesis : Studies suggest that it may inhibit DNA synthesis and repair mechanisms, which is crucial for cancer cell proliferation.

- Induce Apoptosis : Research indicates that it can trigger apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspase 9.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on cancer cell lines have indicated that this compound induces cell cycle arrest and apoptosis. For instance, in breast carcinoma cell lines, significant G1 phase arrest was observed, with an increase in apoptotic markers .

- EGFR Kinase Inhibition : The compound has been evaluated for its inhibitory activity against the epidermal growth factor receptor (EGFR) kinase, a common target in cancer therapy. Results showed an IC50 value comparable to established EGFR inhibitors .

- Case Study Example : A study reported that derivatives of quinoline compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Pyridine Substitution : The presence of the pyridine ring enhances its electronic properties, which may improve binding affinity to biological targets.

- Carboxylic Acid Moiety : Compounds with carboxylic acid groups have shown improved oral bioavailability and potency in biological assays compared to their ester counterparts .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(pyridin-2-yl)quinoline-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound typically involves condensation reactions between pyridine and quinoline precursors. A common method includes:

- Reagents : Ethyl chlorooxalate for carboxylation, pyridinyl boronic acids for cross-coupling, and catalytic Pd(PPh₃)₄ for Suzuki-Miyaura reactions .

- Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 80–100°C in polar aprotic solvents (e.g., DMF or THF). Yields (~60–75%) depend on stoichiometric ratios and catalyst loading .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridinyl protons at δ 8.5–9.0 ppm; quinoline C=O at ~165 ppm) .

- XRD : Single-crystal X-ray diffraction resolves structural features, such as the dihedral angle between pyridinyl and quinoline rings (~2–5°) and disorder in the ethyl carboxylate group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.12) .

Q. How can functionalization of the quinoline core expand its utility in derivatization studies?

The 4-carboxylate group and pyridinyl moiety serve as sites for:

- Ester hydrolysis : Alkaline conditions (NaOH/EtOH) yield carboxylic acid derivatives for metal coordination .

- Electrophilic substitution : Nitration or halogenation at the quinoline C-6/C-8 positions modifies electronic properties .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The pyridinyl group acts as a directing moiety in Pd-catalyzed couplings. For example:

- Suzuki-Miyaura : Transmetalation between the Pd catalyst and boronic acid occurs preferentially at the C-2 position due to steric and electronic effects from the adjacent carboxylate .

- Side reactions : Competing protodeboronation or homocoupling can occur if catalytic systems are not optimized (e.g., excess Pd or improper ligand ratios) .

Q. How do crystallographic data resolve contradictions in proposed molecular geometries?

X-ray studies reveal:

- Disorder in the carboxylate group : Dynamic disorder in the ethyl chain necessitates SHELXL refinement with split positions and anisotropic displacement parameters .

- Intermolecular interactions : C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, influencing solubility and melting points .

Q. What strategies mitigate challenges in biological activity assays (e.g., low solubility or non-specific binding)?

- Solubility enhancement : Co-solvents (DMSO/PEG 400) or micellar formulations improve aqueous dispersion .

- Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., –NO₂ at C-6) enhances binding to kinase targets, reducing IC₅₀ values by ~40% compared to parent compounds .

Q. How can computational methods complement experimental data in studying its pharmacological potential?

- Docking studies : AutoDock Vina predicts interactions with ATP-binding pockets (e.g., EGFR kinase: ΔG ≈ -9.5 kcal/mol) .

- MD simulations : Stability of ligand-receptor complexes over 100 ns trajectories correlates with in vitro IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.